4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203682-40-9
VCID: VC0178175
InChI: InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-9(6-13)3-4-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H
SMILES: CC1(CNCC2=C1C=CC(=C2)C#N)C.Cl
Molecular Formula: C12H15ClN2
Molecular Weight: 222.716

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride

CAS No.: 1203682-40-9

Cat. No.: VC0178175

Molecular Formula: C12H15ClN2

Molecular Weight: 222.716

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride - 1203682-40-9

Specification

CAS No. 1203682-40-9
Molecular Formula C12H15ClN2
Molecular Weight 222.716
IUPAC Name 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile;hydrochloride
Standard InChI InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-9(6-13)3-4-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H
Standard InChI Key OPBODXITTLNYBL-UHFFFAOYSA-N
SMILES CC1(CNCC2=C1C=CC(=C2)C#N)C.Cl

Introduction

Chemical Properties and Structure

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is characterized by a tetrahydroisoquinoline core structure with two methyl groups at the 4-position and a carbonitrile group at the 7-position, formulated as a hydrochloride salt. Its precise chemical identification parameters are detailed in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1203682-40-9
Molecular FormulaC₁₂H₁₅ClN₂
Molecular Weight222.71 g/mol
IUPAC Name4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile;hydrochloride
InChIInChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-9(6-13)3-4-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H
InChIKeyOPBODXITTLNYBL-UHFFFAOYSA-N
SMILESCC1(CNCC2=C1C=CC(=C2)C#N)C.Cl
Parent Compound7-Cyano-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

The compound features a heterocyclic structure with a tetrahydroisoquinoline core, which consists of a benzene ring fused to a partially saturated piperidine ring. The two methyl groups at position 4 create a quaternary carbon center, while the nitrile group at position 7 provides a site for potential hydrogen-bonding interactions and contributes to the compound's electronic properties .

Chemical Reactivity

Understanding the reactivity profile of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is important for both synthetic applications and predicting its behavior in biological systems.

Characteristic Reactions

Based on its structure, the compound can potentially undergo several types of reactions:

  • Nucleophilic Substitution: The secondary amine of the tetrahydroisoquinoline core can act as a nucleophile in alkylation or acylation reactions.

  • Reduction of the Nitrile Group: The carbonitrile functionality can be reduced to primary amines or aldehydes under appropriate conditions.

  • Salt Conversion: The hydrochloride salt can be converted to a free base form through treatment with bases.

  • Oxidation Reactions: The tetrahydroisoquinoline core can undergo oxidation to form isoquinoline derivatives.

Structure-Reactivity Relationships

The reactivity of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is influenced by its structural features:

  • The gem-dimethyl group at position 4 creates steric hindrance around that carbon, potentially affecting reactions at adjacent positions.

  • The carbonitrile group at position 7 is an electron-withdrawing group that decreases electron density in the aromatic ring, making it less reactive toward electrophilic aromatic substitution but more susceptible to nucleophilic attack.

  • The secondary amine in the tetrahydroisoquinoline ring has a pKa that makes it moderately basic, influencing its participation in acid-base reactions.

Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride has potential applications in several research areas, reflecting the versatility of the tetrahydroisoquinoline scaffold.

Medicinal Chemistry Applications

In medicinal chemistry, this compound can serve as:

  • Lead Compound: As a starting point for developing more potent or selective derivatives with enhanced pharmacological properties.

  • Pharmacophore Model Component: For understanding structure-activity relationships in biological systems.

  • Building Block: In the synthesis of more complex molecules with potential therapeutic applications.

Chemical Research Applications

Beyond medicinal chemistry, the compound may find applications in:

  • Synthetic Methodology Development: As a substrate for developing new synthetic transformations.

  • Catalysis Research: As a precursor to catalysts containing the tetrahydroisoquinoline scaffold.

  • Materials Science: In the development of functional materials, particularly those requiring specific electronic or structural properties.

Analytical Characterization Methods

Accurate identification and characterization of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride are essential for research and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the compound:

  • ¹H NMR: Would show characteristic signals for the aromatic protons, methylene protons of the tetrahydroisoquinoline ring, and the methyl groups at position 4.

  • ¹³C NMR: Would reveal the quaternary carbon at position 4, the nitrile carbon, and other carbon atoms in the structure.

Mass Spectrometry

Mass spectrometry is valuable for confirming the molecular weight and fragmentation pattern:

  • The molecular ion [M+H]⁺ should appear at m/z around 187.1230 (without the HCl).

  • Characteristic fragmentation patterns might include loss of methyl groups or cleavage of the tetrahydroisoquinoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands:

  • C≡N stretching vibration around 2200-2250 cm⁻¹

  • C-H stretching of methyl groups around 2850-3000 cm⁻¹

  • N-H stretching of the secondary amine around 3300-3500 cm⁻¹

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and quality control. Typical conditions might include:

  • C18 column

  • Mobile phase consisting of water and acetonitrile with appropriate modifiers

  • UV detection at wavelengths appropriate for the tetrahydroisoquinoline core and the nitrile group

SupplierCatalog NumberPriceQuantityPurity
ChemShuttle125396$4,800.001g95%

Comparative Analysis with Related Compounds

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is one of several positional isomers containing the same functional groups but differing in the position of the carbonitrile group on the aromatic ring.

Table 2: Comparison of Related Tetrahydroisoquinoline Derivatives

CompoundCAS NumberPosition of CarbonitrileInChIKey
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride1203682-40-97OPBODXITTLNYBL-UHFFFAOYSA-N
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride1203686-13-86AWYAUGSXARMLPT-UHFFFAOYSA-N
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride1203686-30-98XQCSJBGHRWMNDQ-UHFFFAOYSA-N

The position of the carbonitrile group can significantly influence the compound's electronic properties, three-dimensional structure, and potentially its biological activity . These positional isomers provide valuable structure-activity relationship data when evaluated comparatively.

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